molecular formula C21H14Cl2N2S B14804509 N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(E)-(2,4-dichlorophenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B14804509
M. Wt: 397.3 g/mol
InChI Key: CCNLNHZZUBDNQM-UHFFFAOYSA-N
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Description

N-(2,4-dichlorobenzylidene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzylidene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves the condensation reaction between 2,4-dichlorobenzaldehyde and 4-(6-methyl-1,3-benzothiazol-2-yl)aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorobenzylidene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorobenzylidene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar structures but different substituents on the benzothiazole ring.

    Schiff bases: Compounds with similar imine (C=N) functional groups.

Uniqueness

N-(2,4-dichlorobenzylidene)-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to the specific combination of its benzothiazole and dichlorobenzylidene moieties, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C21H14Cl2N2S

Molecular Weight

397.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]methanimine

InChI

InChI=1S/C21H14Cl2N2S/c1-13-2-9-19-20(10-13)26-21(25-19)14-4-7-17(8-5-14)24-12-15-3-6-16(22)11-18(15)23/h2-12H,1H3

InChI Key

CCNLNHZZUBDNQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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